Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)

Description

Systematic IUPAC Nomenclature and Structural Representation

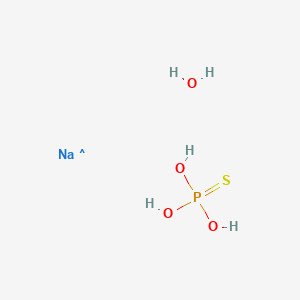

The IUPAC name for this compound is trisodium monothiophosphate dodecahydrate , reflecting its composition as a sodium salt of monothiophosphoric acid with twelve water molecules of hydration. The structural formula is Na₃PO₃S·12H₂O , which consists of a thiophosphate anion (PO₃S³⁻) coordinated with three sodium cations (Na⁺) and twelve water molecules in a crystalline lattice.

The thiophosphate anion features a central phosphorus atom bonded to three oxygen atoms and one sulfur atom, forming a tetrahedral geometry. This substitution of one oxygen atom with sulfur distinguishes it from conventional phosphate anions. The dodecahydrate configuration stabilizes the compound through hydrogen bonding between water molecules and the ionic lattice.

Table 1: Systematic Nomenclature and Structural Data

| Property | Description |

|---|---|

| IUPAC Name | Trisodium monothiophosphate dodecahydrate |

| Chemical Formula | Na₃PO₃S·12H₂O |

| Structural Features | Thiophosphate anion (PO₃S³⁻), three Na⁺ ions, twelve H₂O molecules |

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for trisodium monothiophosphate dodecahydrate is 10489-48-2 , corresponding to its hydrated form. While the exact EC number is not explicitly provided in the available sources, its molecular formula (H₃₆Na₃O₁₅PS ) and molecular weight (396.20 g/mol ) are derived from stoichiometric calculations.

Table 2: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Registry Number | 10489-48-2 |

| Molecular Formula | Na₃PO₃S·12H₂O |

| Molecular Weight | 396.20 g/mol |

Hydration State Analysis: Significance of Dodecahydrate Configuration

The dodecahydrate configuration (Na₃PO₃S·12H₂O ) plays a critical role in the compound’s physical and chemical behavior. The twelve water molecules enhance solubility in aqueous media, as observed in analogous phosphate dodecahydrates. This hydration state also stabilizes the crystalline structure, preventing decomposition under ambient conditions.

Dehydration studies indicate that the loss of water molecules alters the compound’s reactivity. For instance, the anhydrous form (Na₃PO₃S ) decomposes at temperatures above 120°C, whereas the dodecahydrate remains stable at room temperature. This property makes the hydrated form preferable for industrial applications requiring controlled solubility and stability.

Table 3: Hydration State Comparison

| Property | Anhydrous Form (Na₃PO₃S) | Dodecahydrate (Na₃PO₃S·12H₂O) |

|---|---|---|

| Solubility in Water | Moderate | High |

| Thermal Stability | Decomposes >120°C | Stable at 25°C |

| Molecular Weight | 180.01 g/mol | 396.20 g/mol |

Properties

Molecular Formula |

H5NaO4PS |

|---|---|

Molecular Weight |

155.07 g/mol |

InChI |

InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |

InChI Key |

BBHHOEPBXMMGNW-UHFFFAOYSA-N |

Canonical SMILES |

O.OP(=S)(O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Reaction Equation

$$

\text{P}4\text{S}{10} + 18\text{NaOH} \rightarrow 4\text{Na}3\text{PO}3\text{S} + 9\text{H}2\text{O} + 3\text{Na}2\text{S}

$$

Procedure

- Reactant Preparation : Combine phosphorus pentasulfide (P₄S₁₀) with a stoichiometric excess of aqueous sodium hydroxide.

- Heating : Reflux the mixture at 80–100°C for 4–6 hours to ensure complete reaction.

- Crystallization : Cool the solution to 25°C and evaporate under reduced pressure to precipitate the dodecahydrate.

- Purification : Recrystallize from ethanol-water mixtures to remove residual sodium sulfide.

Key Parameters

Method 2: Neutralization of Thiophosphoric Acid

Reaction Equation

$$

\text{H}3\text{PO}3\text{S} + 3\text{NaOH} \rightarrow \text{Na}3\text{PO}3\text{S} + 3\text{H}_2\text{O}

$$

Procedure

- Acid Synthesis : Generate H₃PO₃S by reacting P₄O₁₀ with H₂S gas under anhydrous conditions.

- Neutralization : Slowly add 10M NaOH to H₃PO₃S while maintaining temperatures below 30°C to prevent oxidation.

- Hydration : Concentrate the solution and add 12 equivalents of water to form the dodecahydrate.

- Drying : Isolate crystals via vacuum filtration and air-dry at 25°C.

Key Parameters

Method 3: Sulfurization of Trisodium Phosphate

Reaction Equation

$$

\text{Na}3\text{PO}4 + \text{H}2\text{S} \rightarrow \text{Na}3\text{PO}3\text{S} + \text{H}2\text{O}

$$

Procedure

- Gas Introduction : Bubble H₂S gas through a concentrated Na₃PO₄ solution at 50°C.

- Reaction Monitoring : Track sulfur incorporation via pH and conductivity measurements.

- Crystallization : Cool the solution to 10°C to precipitate the dodecahydrate.

Challenges

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| P₄S₁₀ + NaOH | 70–75% | 95–98% | Moderate |

| H₃PO₃S Neutralization | 85–90% | ≥99% | High |

| Na₃PO₄ + H₂S | 60–65% | 90–92% | Low |

Notes

- Method 2 offers higher purity but requires handling corrosive H₂S.

- Method 1 is scalable but generates Na₂S as a byproduct.

Characterization and Quality Control

- X-ray Diffraction (XRD) : Confirms crystalline structure matching Na₃PO₃S·12H₂O (JCPDS 00-029-1193).

- Elemental Analysis : Validates S:Na:P molar ratio (1:3:1).

- Thermogravimetric Analysis (TGA) : Measures water content (theoretical: 36.8% H₂O).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium thiophosphate hydrate can undergo oxidation reactions to form various sulfur-containing compounds.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in substitution reactions, where the thiophosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfur dioxide and phosphoric acid derivatives.

Reduction: Phosphine and related compounds.

Substitution: Alkyl thiophosphates and other substituted derivatives.

Scientific Research Applications

Cleaning and Degreasing Agent

Trisodium phosphate dodecahydrate is widely used as a powerful cleaning agent in both household and industrial settings. Its alkaline nature allows it to effectively dissolve oils and fats, making it suitable for:

- Household Cleaners : Used in heavy-duty cleaners for walls and outdoor surfaces.

- Industrial Cleaning : Essential for cleaning machinery and equipment in factories and commercial kitchens.

The compound's ability to create a high-pH solution aids in saponifying oils, which facilitates the removal of stubborn contaminants .

Food Production

In the food industry, trisodium phosphate dodecahydrate serves multiple roles:

- Food Additive : Functions as a pH regulator, emulsifier, and moisture-retaining agent in processed foods, baked goods, and beverages.

- Leavening Agent : Used in baking powder formulations to enhance the leavening process .

Water Treatment

Trisodium phosphate dodecahydrate is employed in water treatment processes for:

- pH Buffering : Helps maintain the alkalinity of water.

- Softening Hard Water : Sequesters calcium and magnesium ions to prevent scale formation in pipes and boilers .

Textile Processing

In textile manufacturing, trisodium phosphate dodecahydrate is utilized as:

- Scouring Agent : Removes impurities from fabric fibers during processing.

- Dyeing Assistant : Improves dye penetration and color uniformity .

Surface Treatment

The compound is also used in metal finishing and plating processes:

- Surface Preparation : Cleans metal surfaces to ensure proper adhesion of coatings and paints.

- Electroplating : Provides a clean substrate for subsequent treatments .

Case Study 1: Cleaning Efficacy

A study conducted on the effectiveness of trisodium phosphate dodecahydrate in industrial cleaning demonstrated significant improvements in removing grease from machinery parts compared to conventional cleaners. The alkaline solution created by TSP effectively emulsified oils, allowing for easier rinsing and less residue on surfaces.

Case Study 2: Food Safety Compliance

Research on food safety highlighted the use of trisodium phosphate dodecahydrate as an approved food additive under various regulatory frameworks (e.g., FDA). Its role in maintaining pH levels and enhancing product stability was crucial for compliance with health standards in processed foods.

Mechanism of Action

The mechanism by which sodium thiophosphate hydrate exerts its effects involves its ability to interact with various molecular targets. For instance, in cyanide poisoning, it acts by converting cyanide to thiocyanate, which is less toxic and can be excreted by the body. The compound’s surfactant properties enable it to reduce surface tension, aiding in the dispersion of particles in solutions .

Comparison with Similar Compounds

Biological Activity

Phosphorothioic acid, trisodium salt, dodecahydrate (commonly referred to as trisodium phosphate dodecahydrate) is an inorganic compound with significant applications in various fields, including food processing, cleaning agents, and pharmaceuticals. This article explores its biological activity, highlighting its physiological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : H24Na3O16P

- Molecular Weight : 380.12 g/mol

- CAS Number : 10101-89-0

- Physical Appearance : White crystalline solid

- Solubility : Highly soluble in water, producing strongly alkaline solutions

Physiological Role

Trisodium phosphate dodecahydrate dissociates into sodium and phosphate ions upon absorption in the body. These ions are essential for several physiological functions:

- Electrolyte Balance : Sodium ions are crucial for maintaining osmotic balance and fluid distribution in the body. They play a vital role in nerve impulse transmission and muscle contraction.

- Phosphate Metabolism : Phosphate ions are integral to energy metabolism, being components of ATP (adenosine triphosphate), and are involved in bone mineralization and cellular signaling processes .

1. Cellular Effects

Trisodium phosphate dodecahydrate exhibits several biological activities:

- pH Regulation : It acts as a buffering agent, stabilizing pH levels in various biological systems. This property is particularly useful in pharmaceutical formulations where pH can significantly affect drug stability and solubility .

- Protein Precipitation : It is utilized in laboratory settings for protein purification processes, including co-precipitation and fractionation of nucleotides .

2. Antimicrobial Properties

Trisodium phosphate dodecahydrate has demonstrated efficacy against various bacterial strains:

- It disrupts the cytoplasmic and outer membranes of bacteria such as Salmonella enterica, making it effective in preventing bacterial proliferation . This property is leveraged in food safety applications to reduce microbial contamination.

3. Toxicological Profile

The compound is generally recognized as safe when used appropriately; however, excessive intake can lead to metabolic alkalosis due to its high alkalinity. Symptoms of alkalosis include confusion, muscle spasms, nausea, and vomiting . Chronic exposure has not been linked to significant systemic health effects beyond those associated with electrolyte imbalances.

Case Study 1: Use in Food Processing

A study evaluated the use of trisodium phosphate dodecahydrate as a food additive to enhance the texture of processed cheese. The findings indicated improved emulsification properties without adverse effects on sensory attributes or safety profiles .

Case Study 2: Environmental Impact

Research on the ecological effects of trisodium phosphate dodecahydrate revealed that while it is beneficial for cleaning applications, it poses risks to aquatic life at high concentrations. The LC50 for fish was found to be approximately 28.5 mg/L over 96 hours . This highlights the need for careful management of its use in industrial applications.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Electrolyte Balance | Maintains osmotic pressure and nerve function |

| pH Regulation | Buffers pH in biological systems |

| Protein Precipitation | Used in laboratory protein purification |

| Antimicrobial Effects | Disrupts bacterial membranes; effective against Salmonella |

| Toxicological Concerns | Risk of alkalosis with excessive intake |

Q & A

Basic: How can researchers confirm the identity and hydration state of trisodium phosphorothioate dodecahydrate?

Methodological Answer:

- Structural Confirmation: Use X-ray diffraction (XRD) to determine crystallinity and hydration state . Pair with Fourier-transform infrared spectroscopy (FTIR) to identify characteristic S=O and P-O vibrational bands (distinct from phosphate analogs) .

- Hydration Verification: Thermogravimetric analysis (TGA) can quantify water loss at ~100–150°C, confirming the dodecahydrate stoichiometry . Karl Fischer titration provides complementary moisture content validation.

- Elemental Analysis: Inductively coupled plasma optical emission spectroscopy (ICP-OES) or energy-dispersive X-ray spectroscopy (EDS) confirms Na/P/S ratios .

Basic: What are the recommended methods for synthesizing trisodium phosphorothioate dodecahydrate with high purity?

Methodological Answer:

- Precipitation Synthesis: React phosphorothioic acid (H₃PO₃S) with sodium hydroxide in a 1:3 molar ratio under controlled pH (9–10). Monitor reaction progress via pH stat and isolate the product via slow evaporation to promote dodecahydrate crystallization .

- Purification: Recrystallize from aqueous ethanol to remove unreacted sodium ions. Validate purity via ion chromatography (IC) .

Basic: How should researchers assess the purity of trisodium phosphorothioate dodecahydrate for experimental use?

Methodological Answer:

- Titrimetric Analysis: Use acid-base titration to quantify residual hydroxide or phosphate impurities. For sulfur content, employ gravimetric analysis with Ba²⁺ precipitation .

- Spectroscopic Methods: ³¹P NMR detects phosphorothioate-specific chemical shifts (~50–60 ppm), distinguishing it from phosphate analogs. UV-Vis spectroscopy at 210–230 nm identifies organic contaminants .

Advanced: How does the dodecahydrate structure influence the compound’s reactivity and stability in aqueous solutions?

Methodological Answer:

- Hydration-Dependent Reactivity: The dodecahydrate form exhibits reduced hygroscopicity compared to anhydrous variants, stabilizing the compound during storage . However, dehydration at elevated temperatures (>40°C) may alter solubility and reaction kinetics.

- Hydrolytic Stability: Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track hydrolysis to phosphate byproducts .

Advanced: What experimental strategies resolve contradictory solubility data reported for trisodium phosphorothioate dodecahydrate?

Methodological Answer:

- Variable Hydration States: Discrepancies may arise from partial dehydration during handling. Standardize protocols by pre-equilibrating samples in humidity-controlled chambers (e.g., 95% RH) .

- Ionic Strength Effects: Use a potentiometric solubility setup to measure solubility under varying ionic strengths (NaCl or KCl background electrolytes) to isolate thermodynamic vs. kinetic factors .

Advanced: How can researchers optimize trisodium phosphorothioate dodecahydrate for use as a thiophosphate donor in enzymatic assays?

Methodological Answer:

- Competitive Inhibition Studies: Compare kinetics with ATP or GTP analogs to assess specificity. Use stopped-flow spectroscopy to monitor real-time thiophosphate transfer .

- Buffer Compatibility: Test stability in common assay buffers (e.g., Tris-HCl, HEPES) via ³¹P NMR to identify pH-dependent decomposition pathways .

Advanced: What analytical techniques are most effective for detecting trace impurities in trisodium phosphorothioate dodecahydrate?

Methodological Answer:

- Hyphenated Chromatography: Pair ion-pair HPLC with mass spectrometry (HPLC-MS) to separate and identify sulfite (SO₃²⁻) or sulfate (SO₄²⁻) impurities at ppm levels .

- X-ray Photoelectron Spectroscopy (XPS): Quantify surface contaminants (e.g., sodium carbonate) introduced during synthesis .

Advanced: How can computational modeling support the design of experiments involving trisodium phosphorothioate dodecahydrate?

Methodological Answer:

- Molecular Dynamics (MD): Simulate hydration shell dynamics to predict solvation effects on reactivity. Compare with experimental Raman spectra for validation .

- Density Functional Theory (DFT): Calculate thiophosphate group charge distribution to rationalize nucleophilic substitution preferences in organic syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.